4-Ethynyl-7-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are recognized for their diverse biological activities and are utilized in various scientific research domains. The specific structure of 4-ethynyl-7-fluoro-1H-indazole, characterized by the presence of both ethynyl and fluoro substituents, enhances its potential as a valuable molecule for further study and application in medicinal chemistry and materials science.
4-Ethynyl-7-fluoro-1H-indazole is classified as:
The synthesis of 4-ethynyl-7-fluoro-1H-indazole typically involves cyclization reactions starting from ortho-substituted benzylidenehydrazine and ortho-substituted benzaldehyde. This method allows for the introduction of both the ethynyl and fluoro groups into the indazole framework.
The molecular structure of 4-ethynyl-7-fluoro-1H-indazole features a fused indazole ring system with an ethynyl group at the 4-position and a fluorine atom at the 7-position.
Property | Value |
---|---|
Molecular Formula | C9H5FN2 |
Molecular Weight | 160.15 g/mol |
IUPAC Name | 4-ethynyl-7-fluoro-1H-indazole |
InChI Key | AHKQDVBXXZNIFR-UHFFFAOYSA-N |
Canonical SMILES | C#CC1=C2C=NNC2=C(C=C1)F |
This structural configuration contributes to its chemical reactivity and biological activity.
4-Ethynyl-7-fluoro-1H-indazole can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reaction conditions and reagents used .
The mechanism of action for 4-ethynyl-7-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to act as an inhibitor for various biological pathways, potentially modulating enzyme activities that lead to therapeutic effects like anti-inflammatory or antitumor activities .
The compound exhibits notable stability under standard laboratory conditions but can react under specific conditions due to its functional groups.
4-Ethynyl-7-fluoro-1H-indazole has diverse applications in scientific research:
The Sonogashira cross-coupling reaction serves as the pivotal step for introducing the ethynyl group at the 4-position of the 7-fluoro-1H-indazole scaffold. This palladium-catalyzed reaction couples terminal alkynes with aryl halides (typically bromo- or iodo-substituted indazoles) under mild conditions. The "classical" protocol employs a Pd(0)/Cu(I) bimetallic system, where Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) facilitate oxidative addition to the aryl halide, while Cu(I) cocatalysts (e.g., CuI) generate nucleophilic copper acetylides in situ. A critical advancement is the development of copper-free Sonogashira variants, which eliminate Glaser homocoupling side products and simplify purification. These systems use Pd(0) nanoparticles or electron-rich Pd-phosphine complexes (e.g., Pd(PhCN)₂Cl₂/P(t-Bu)₃) to directly transmetalate terminal alkynes without copper mediation [1] [6]. For 4-ethynyl-7-fluoro-1H-indazole synthesis, coupling 4-halo-7-fluoro-1H-indazole with trimethylsilylacetylene (TMSA) followed by desilylation provides optimal yields (typically 75–92%). Key reaction parameters include:
Table 1: Sonogashira Coupling Optimization for 4-Ethynyl-7-fluoro-1H-indazole Precursors
Aryl Halide | Catalyst System | Solvent/Base | Temperature (°C) | Yield (%) |
---|---|---|---|---|
4-Iodo-7-fluoro-1H-indazole | Pd(PPh₃)₂Cl₂/CuI | Et₂NH | 25 | 92 |
4-Bromo-7-fluoro-1H-indazole | Pd(dppf)Cl₂/CuI | THF/iPr₂NH | 80 | 78 |
4-Bromo-7-fluoro-1H-indazole | Pd/C-NPs | H₂O/THF/K₂CO₃ | 60 | 85 |
4-Iodo-7-fluoro-1H-indazole | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Toluene/Et₃N | 25 | 89 |
Regioselective fluorination at the 7-position of the indazole core is achieved via two primary routes: direct electrophilic fluorination or Balz-Schiemann reaction. Direct fluorination employs electrophilic sources like Selectfluor® or F-TEDA-BF₄, which react with electron-rich indazole intermediates under mild conditions (25–60°C). This method favors the 7-position due to the inherent electronic bias of the indazole ring, though yields are moderate (45–65%) due to competing di-fluorination [5]. The Balz-Schiemann reaction offers superior regiocontrol: 7-amino-1H-indazole is diazotized with NaNO₂/HCl to form the diazonium salt, which decomposes upon heating with fluoroboric acid (HBF₄) to deliver 7-fluoro-1H-indazole in 70–88% yield. Critical considerations include:
tert-Butoxycarbonyl (Boc) protection safeguards the indazole N1-nitrogen during halogenation, fluorination, or Sonogashira steps, preventing unwanted quaternization or regiochemical ambiguity. Protection employs di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents (e.g., THF or DMF) catalyzed by DMAP (4-dimethylaminopyridine), achieving near-quantitative yields at 25°C. Crucially, chemodifferentiation between N1 and N2 positions is feasible: N1-Boc isomers predominate (>9:1) due to steric accessibility and lower nucleophilicity at N2 [7]. Deprotection leverages mild acidolysis (e.g., TFA/DCM or HCl/dioxane), preserving acid-sensitive ethynyl groups. The Boc group also enhances solubility of intermediates during chromatographic purification [6] [7].
Synthetic routes to 7-fluoro-1H-indazole often generate regioisomeric impurities (e.g., 5-fluoro-1H-indazole), necessitating high-resolution separation. Tandem HPLC systems combining normal-phase silica columns (e.g., Chiralcel OD-H) with polar-embedded stationary phases (e.g., YMC-Triart C18) resolve these isomers. Optimized mobile phases include n-hexane/isopropanol (95:5, v/v) for normal-phase or methanol/water (with 0.1% formic acid) for reversed-phase modes, achieving resolution factors (Rₛ) >1.5. Key advancements include:
Crystallization of 4-ethynyl-7-fluoro-1H-indazole intermediates maximizes purity while removing Pd/Cu residues. Solvent selection balances solubility at elevated temperatures with precipitation kinetics at 0–5°C. High-potential-recovery (PR%) solvents are identified via thermodynamic modeling:
PR% = 100[1 - (X₁/X₂)]where X₁ and X₂ are solute solubilities (g/mL) at crystallization and ambient temperatures, respectively [4].
Ethanol/water (7:3, v/v) delivers >90% recovery for N-Boc-protected intermediates due to temperature-dependent solubility shifts. For the final deprotected compound, toluene/heptane (1:5, v/v) provides needle-like crystals with <0.5 ppm Pd content. Critical parameters:
Table 2: Solvent Performance in Crystallization of Key Intermediates
Intermediate | Optimal Solvent System | Temperature Regime | Recovery (%) | Purity (HPLC%) |
---|---|---|---|---|
7-Fluoro-1H-indazole | EtOH/H₂O (8:2) | 60°C → 4°C | 88 | 99.2 |
4-Iodo-7-fluoro-1H-indazole | Toluene/Heptane (1:5) | 80°C → 25°C | 92 | 99.5 |
N1-Boc-4-ethynyl-7-fluoro-1H-indazole | iPrOAc | 50°C → −20°C | 85 | 99.1 |
4-Ethynyl-7-fluoro-1H-indazole | Acetone/H₂O (1:3) | 25°C → 4°C | 78 | 99.7 |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5